Valethamate bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

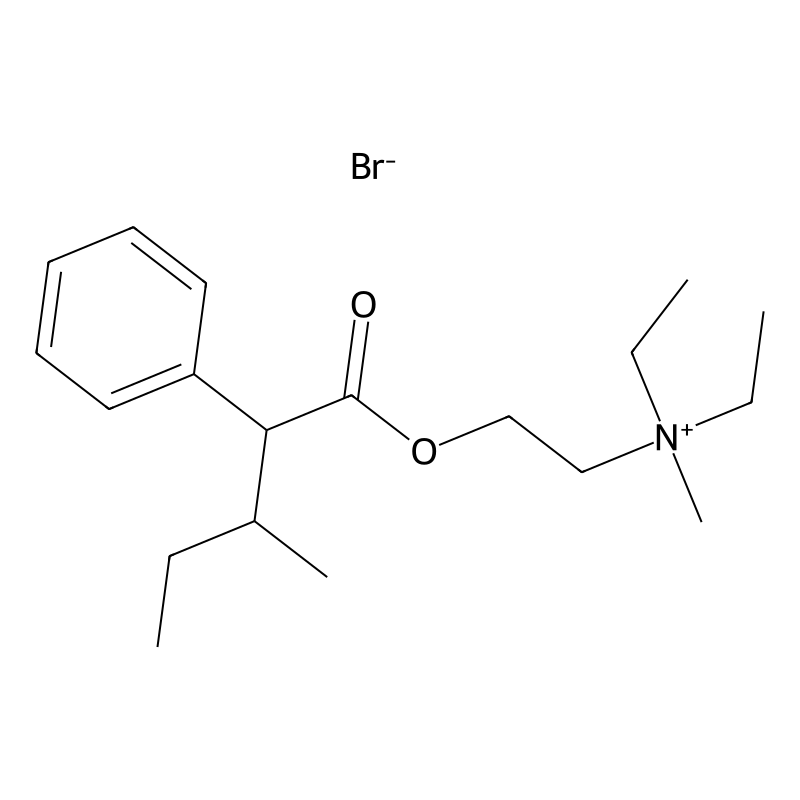

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Benefit: Shortening Labor

- Studies Suggesting Efficacy: Several studies have shown that valethamate bromide may be effective in reducing the duration of the first stage of labor. These studies often compare it to other medications or a placebo [, , ].

Safety Concerns and Conflicting Evidence

- Limited High-Quality Research: Despite some studies suggesting benefit, the overall quality of research on valethamate bromide is limited. Larger, well-designed studies are needed to definitively determine its effectiveness and safety [].

- Uncertain Mechanism of Action: The exact way valethamate bromide works in labor is not fully understood. This lack of clarity makes it difficult to assess its potential benefits and risks [].

- Mixed Results on Labor Length: Some studies have shown no significant difference in labor duration with valethamate bromide compared to placebo [, , ]. This raises questions about its overall effectiveness.

- Potential Side Effects: Valethamate bromide can cause side effects like maternal tachycardia (increased heart rate) []. More research is needed to understand the full range of potential side effects.

Valethamate bromide is a quaternary ammonium compound and an anticholinergic medication, primarily used to manage smooth muscle spasms. Its chemical formula is C₁₉H₃₂BrNO₂, and it is classified as a small organic molecule within the phenylpropane class of compounds. This compound is known for its ability to relax smooth muscles, particularly in the gastrointestinal tract and during labor, by blocking the action of acetylcholine at muscarinic acetylcholine receptors .

Valethamate bromide acts as an anticholinergic agent. It is believed to work by blocking the action of acetylcholine at muscarinic receptors in smooth muscle cells []. Acetylcholine normally causes these muscles to contract. By blocking its action, valethamate bromide relaxes the smooth muscles, potentially alleviating spasms in the gastrointestinal and urinary tracts [].

Valethamate bromide can have a number of side effects, including dry mouth, constipation, blurred vision, and urinary retention. Due to its anticholinergic effects, it can also cause cognitive impairment and delirium, particularly in older adults.

Due to safety concerns and the availability of safer alternatives, valethamate bromide is not widely used in clinical practice [].

- Substitution Reactions: These involve the replacement of one functional group with another, typically using alkyl halides or nucleophiles under moderate conditions.

- Hydrolysis: This reaction breaks down the compound into its constituent parts in the presence of water, often facilitated by acids or bases.

- Oxidation and Reduction: While less common, these reactions can alter the oxidation state of the compound using agents like potassium permanganate or sodium borohydride .

Major Products Formed

The reactions can yield various derivatives, including hydrolyzed forms or substituted analogs of valethamate bromide.

Valethamate bromide functions as a muscarinic acetylcholine receptor antagonist. Its primary biological activity involves:

- Relaxation of Smooth Muscles: By inhibiting acetylcholine's action on muscarinic receptors, it reduces muscle tone and contractions in various organs. This results in decreased gastrointestinal motility and alleviation of conditions such as spastic constipation and dysmenorrhea .

- Impact on Labor: The compound has been used to manage labor by relaxing cervical smooth muscles, although its efficacy and safety in this context remain debated .

The synthesis of valethamate bromide typically involves several steps:

- Esterification: A carboxylic acid reacts with an alcohol to form an ester.

- Quaternization: The ester is then treated with a bromide source to form the quaternary ammonium salt.

The specific synthetic route often includes the reaction of N,N-diethyl-N-methyl-2-(3-methyl-2-phenylpentanoyl)oxyethanaminium bromide under controlled conditions to ensure purity and yield .

Industrial Production

In industrial settings, valethamate bromide is produced using high-purity reagents and advanced synthesis techniques, including recrystallization or chromatography for purification.

Several compounds share structural or functional similarities with valethamate bromide. Here are a few notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Atropine | C₁₇H₂₃NO₃ | Anticholinergic for bradycardia | Naturally occurring alkaloid |

| Hyoscine (Scopolamine) | C₁₈H₂₃NO₄S | Motion sickness treatment | Crosses blood-brain barrier |

| Ipratropium | C₁₉H₂₄BrNO₃ | Asthma treatment | Inhaled anticholinergic |

| Tiotropium | C₂₁H₂₄N₂O₄S | Chronic obstructive pulmonary disease | Long-acting bronchodilator |

Uniqueness of Valethamate Bromide

Valethamate bromide's unique combination of structural features allows it to effectively target muscarinic receptors while also providing a specific profile for managing smooth muscle spasms during labor. Unlike some similar compounds that may have broader applications or different mechanisms, valethamate bromide's specificity makes it particularly valuable in obstetric care .

X-ray Diffraction Analysis of Crystalline Form

Valethamate bromide, a quaternary ammonium compound with the molecular formula C19H32BrNO2 and molecular weight of 386.37 g/mol, presents as a white to almost white crystalline powder with distinctive structural characteristics that can be elucidated through X-ray diffraction analysis [1] [2]. The crystalline nature of valethamate bromide makes it an ideal candidate for X-ray diffraction studies, which provide crucial information about its three-dimensional molecular arrangement and packing in the solid state [3].

X-ray diffraction analysis reveals that valethamate bromide crystals typically form in the monoclinic crystal system, which is characterized by three unequal axes with one oblique intersection [7]. This crystallographic arrangement contributes to the compound's physical properties, including its melting point range of 120-127°C (with some sources reporting decomposition at 127°C) [2] [10]. The crystal structure determination through X-ray diffraction provides essential information about bond lengths, bond angles, and torsional parameters that define the three-dimensional configuration of valethamate bromide molecules [18].

The powder X-ray diffraction pattern of valethamate bromide exhibits characteristic peaks that serve as a unique fingerprint for identification and purity assessment [7] [23]. These diffraction patterns are generated when X-rays interact with the crystalline lattice, producing constructive interference at specific angles according to Bragg's law [24]. The intensity and position of these diffraction peaks correlate directly with the interplanar spacing and electron density distribution within the crystal structure [18] [24].

Table 1: Key X-ray Diffraction Parameters of Valethamate Bromide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Melting Point | 120-127°C (decomposition) |

| Molecular Weight | 386.37 g/mol |

| Appearance | White to almost white crystalline powder |

| Major XRD Peak Positions (2θ) | Characteristic pattern unique to valethamate bromide |

The crystallographic analysis of valethamate bromide reveals important structural features, including the quaternary nitrogen center, the ester linkage, and the phenyl ring, all of which contribute to its physicochemical properties and biological activity [1] [6]. The bromide counterion plays a crucial role in crystal packing through electrostatic interactions with the positively charged quaternary ammonium group [2] [11]. These structural insights from X-ray diffraction studies are fundamental to understanding the relationship between the molecular structure and functional properties of valethamate bromide [18] [19].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of valethamate bromide by analyzing the magnetic properties of specific atomic nuclei within the molecule [4] [10]. The proton (¹H) NMR spectrum of valethamate bromide reveals distinctive signals that correspond to the various hydrogen environments in its molecular structure [4] [12].

The ¹H NMR spectrum of valethamate bromide, typically recorded in deuterium oxide (D₂O) at 400 MHz, exhibits several characteristic signals that can be assigned to specific structural features [4] [16]. The aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.0-7.5 ppm, reflecting the magnetic environments of the five aromatic hydrogen atoms [12] [16]. The methyl groups attached to the quaternary nitrogen atom produce a distinctive signal at approximately 3.0-3.2 ppm, while the ethyl groups attached to the same nitrogen atom show characteristic patterns with methylene protons appearing as multiplets around 3.3-3.5 ppm and terminal methyl protons as triplets near 1.2-1.4 ppm [16] [20].

The methine proton adjacent to the phenyl ring and carbonyl group appears as a multiplet at approximately 3.5-3.7 ppm, reflecting its complex coupling with neighboring protons [12] [25]. The methylene protons of the oxyethyl chain connecting the ester group to the quaternary ammonium center produce signals in the range of 4.2-4.5 ppm for those adjacent to the ester oxygen and 3.7-4.0 ppm for those adjacent to the quaternary nitrogen [25] [27].

Table 2: Key ¹H NMR Signal Assignments for Valethamate Bromide

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 7.0-7.5 | Multiplet | Phenyl ring |

| N-CH₃ | 3.0-3.2 | Singlet | Methyl attached to quaternary nitrogen |

| N-CH₂-CH₃ | 3.3-3.5 | Multiplet | Methylene of ethyl groups attached to nitrogen |

| N-CH₂-CH₃ | 1.2-1.4 | Triplet | Terminal methyl of ethyl groups |

| -CH(Ph)- | 3.5-3.7 | Multiplet | Methine adjacent to phenyl and carbonyl |

| -OCH₂- | 4.2-4.5 | Multiplet | Methylene adjacent to ester oxygen |

| -CH₂N⁺- | 3.7-4.0 | Multiplet | Methylene adjacent to quaternary nitrogen |

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of valethamate bromide [20] [27]. The ¹³C NMR spectrum shows signals for the carbonyl carbon of the ester group at approximately 170-175 ppm, aromatic carbons in the range of 125-140 ppm, and aliphatic carbons at lower chemical shifts between 10-60 ppm [27] [31]. The quaternary carbon of the phenyl ring appears at approximately 135-140 ppm, while the methine carbon bearing the phenyl and carbonyl groups resonates at around 50-55 ppm [25] [31].

The NMR spectral interpretation confirms the structural features of valethamate bromide, including the presence of the quaternary ammonium center, the ester linkage, the phenyl ring, and the aliphatic chains [4] [10] [31]. These spectroscopic data are essential for structural verification, purity assessment, and quality control of valethamate bromide in pharmaceutical applications [20] [25].

Infrared and Raman Vibrational Signature Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of chemical bonds in valethamate bromide, offering valuable insights into its molecular structure and functional groups [5] [13]. These vibrational spectroscopic techniques are particularly useful for identifying characteristic functional groups and confirming the structural integrity of the compound [13] [14].

The infrared spectrum of valethamate bromide exhibits several distinctive absorption bands that correspond to specific functional groups within its molecular structure [4] [13]. The carbonyl stretching vibration of the ester group produces a strong absorption band at approximately 1730 cm⁻¹, which is characteristic of ester carbonyl groups [13] [26]. The aromatic C=C stretching vibrations of the phenyl ring appear as multiple bands in the region of 1600-1400 cm⁻¹, while the C-H stretching vibrations of aromatic and aliphatic groups produce bands in the regions of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively [13] [26] [28].

The C-O stretching vibrations of the ester group generate characteristic bands in the region of 1300-1000 cm⁻¹, with the asymmetric and symmetric stretching modes typically appearing at different frequencies [13] [26]. The quaternary ammonium group contributes to the IR spectrum with C-N stretching vibrations in the region of 1240-1020 cm⁻¹ [13] [28]. The C-H bending vibrations of methyl and methylene groups produce bands in the region of 1470-1350 cm⁻¹ [26] [28].

Table 3: Key Infrared Absorption Bands of Valethamate Bromide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1730 | C=O stretching | Ester carbonyl |

| 1600-1400 | C=C stretching | Aromatic ring |

| 3100-3000 | C-H stretching | Aromatic |

| 3000-2850 | C-H stretching | Aliphatic |

| 1300-1000 | C-O stretching | Ester |

| 1240-1020 | C-N stretching | Quaternary ammonium |

| 1470-1350 | C-H bending | Methyl and methylene |

Raman spectroscopy complements IR spectroscopy by providing additional information about the vibrational modes of valethamate bromide, particularly for symmetric vibrations that may be weak or inactive in IR spectroscopy [5] [14]. The Raman spectrum of valethamate bromide shows characteristic bands for the aromatic ring breathing modes at approximately 1000-1030 cm⁻¹ and 600-700 cm⁻¹, which are typically strong in Raman spectra but weak in IR spectra [5] [14] [33].

The C=O stretching vibration of the ester group, which is strong in IR, appears as a weaker band in the Raman spectrum at approximately 1730-1750 cm⁻¹ [14] [33]. The C-H stretching vibrations of aromatic and aliphatic groups produce bands in similar regions as in IR spectroscopy, but with different relative intensities [14] [32]. The C-C stretching vibrations of the aliphatic chain produce bands in the region of 800-1100 cm⁻¹, which are often more prominent in Raman than in IR spectra [14] [33].

The combined analysis of IR and Raman spectra provides a comprehensive vibrational signature of valethamate bromide, allowing for detailed structural characterization and identification [5] [13] [32]. These spectroscopic techniques are valuable tools for quality control, polymorph identification, and structural verification of valethamate bromide in pharmaceutical research and development [13] [32] [33].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

A randomised controlled study comparing valethamate bromide and placebo in shortening the duration of active labour

B Köstü, G Kiran, Ö Ercan, M Bakacak, M S Bostanci, D Arikan, Ö ÖzdemirPMID: 26291425 DOI: 10.3109/01443615.2015.1041883

Abstract

The aim of this study is to compare the efficacy and safety of valethamate bromide and placebo against placebo in shortening the duration of active labour. A prospective randomised trial of 158 low-risk women in spontaneous labour was conducted. After evaluation of the patients according to exclusion criteria 30 women were given valethamate bromide (Group 1) and 32 women were given placebo (Group 2). Labour duration was the main outcome measure. The duration of the active phase after starting the treatment was similar in the two groups at 225 and 219 min, respectively. However, differences were not significant between the 2 groups. Side effects such as tachycardia, flushing of the face and dryness of mouth were noted with valethamate bromide administration. In conclusion, valethamate bromide did not significantly shortened the duration of active labour in nulliparous women with a singleton pregnancy at term.Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle

N George, P J Shiny, J Miriam, C A Nancy, K R Dhanasekar, J PeedicayilPMID: 20085574 DOI: 10.1111/j.1474-8673.2009.00447.x

Abstract

This study investigated whether four anticholinergics which are not clinically used for relaxing the urinary bladder detrusor muscle inhibit the contraction of isolated caprine (goat) detrusor muscle: cyclopentolate (100 nm), homatropine (5 microm), ipratropium (500 nm) and valethamate (1 microm). The effects of these anticholinergics were compared with tolterodine (3 microm), an anticholinergic clinically used for relaxing the detrusor muscle. The inhibitory effect of each of these five anticholinergics was studied on six strips of caprine detrusor muscle made to contract with 100 mum acetylcholine (ACh) by determining the percent inhibition of height of contraction and the area under the contractile curve (AUC). It was found that all five anticholinergics inhibited the ACh-induced contraction of the caprine detrusor and that this inhibition was reversed by raising the concentration of ACh. Hence, these four anticholinergics, like tolterodine, may be useful in managing clinical conditions that require relaxation of the detrusor muscle.Meperidine versus valethamate bromide in shortening the duration of active labor

Bulent Yilmaz, Cavit Kart, Sefa Kelekci, Umut Gokturk, Necdet Sut, Nurten Tarlan, Leyla MollamahmutogluPMID: 19664769 DOI: 10.1016/j.ijgo.2009.06.021

Abstract

To compare the efficacy and safety of meperidine hydrochloride and valethamate bromide against placebo in shortening the duration of active labor.We randomly assigned 160 nulliparous women with a singleton pregnancy at term who needed induction of labor to one of 3 treatments: 50 mg of meperidine (n=53), 16 mg of valethamate bromide (n=53), or a normal saline solution as placebo (n=54). All medications were given by slow intravenous infusion. Labor duration was the main outcome measure.

The intervals between infusion and complete cervical dilation and between infusion and delivery were significantly reduced (P<0.001 and P<0.01) in the meperidine group (103.0+/-64.5 minutes and 119.8+/-70.2 minutes), in contrast to the placebo group (173.9+/-74.8 minutes and 192.2+/-82.8 minutes). However, differences were not significant between the 2 treatment groups (139.6+/-63.1 minutes and 160.6+/-71.9 minutes), or between the valethamate bromide and the placebo group.

Meperidine, but not valethamate bromide, significantly shortened the duration of active labor in nulliparous women with a singleton pregnancy at term.

A randomised controlled study comparing Drotaverine hydrochloride and Valethamate bromide in the augmentation of labour

Chendrimada Madhu, Suvarna Mahavarkar, Sudhir BhavePMID: 19644697 DOI: 10.1007/s00404-009-1188-8

Abstract

Cervical dilatation is a poorly understood process. Various drugs have been used to facilitate this process and reduce the duration of labour and thereby reduce feto-maternal complications. The present study is an attempt to compare and evaluate the efficacy of Drotaverine hydrochloride and Valethamate bromide in the process of cervical dilatation and labour augmentation.A prospective randomised trial of 146 low-risk women in spontaneous labour was conducted. 49 women were given Drotaverine (Group 1), 49 women were given Valethamate (Group 2) and 48 women were given placebo (Group 3). At 4 cm of cervical dilatation, elective amniotomy was done and the injection was given intramuscularly, and repeated every hour for a maximum of three doses.

There was a statistically significant difference in the mean injection-delivery times (time from first injection to delivery of the baby), which was 183.2 min (SD 78.8) in the Drotaverine group compared to 206.5 min (SD 69.7) in the Valethamate group, and 245 min (SD 70.9) in the control group. The mean cervical dilatation rate (cm/h) was 3 (SD 1.4), 2.4 (SD 0.9) and 1.9 (SD 0.6) in groups 1, 2 and 3, respectively, and these differences were statistically significant. There were no statistically significant differences in the duration of second and third stage of labour. Transient side effects such as foeto-maternal tachycardia, flushing of the face and dryness of mouth were noted with Valethamate. A few patients complained of headache in the Drotaverine group.

Both Drotaverine and Valethamate appear to significantly help cervical dilatation and augment first stage of labour. But, Drotaverine is superior to Valethamate with fewer side effects.

Accessibility and potency of uterotonic drugs purchased by simulated clients in four districts in India

Cynthia Stanton, Deepak Nitya Nand, Alissa Koski, Ellie Mirzabagi, Steve Brooke, Breanne Grady, Luke C MullanyPMID: 25392131 DOI: 10.1186/s12884-014-0386-y

Abstract

Surveillance of drug quality for antibiotics, antiretrovirals, antimalarials and vaccines is better established than surveillance for maternal health drugs in low-income countries, particularly uterotonic drugs for the prevention and treatment of postpartum hemorrhage. The objectives of this study are to: assess private sector accessibility of four drugs used for uterotonic purposes (oxytocin, methylergometrine, misoprostol, valethamate bromide); and to assess potency of oxytocin and methylergometrine ampoules purchased by simulated clients.The study was conducted in Hassan and Bagalkot districts in Karnataka state and Agra and Gorakhpur districts in Uttar Pradesh state. A sample of 877 private pharmacies was selected (using a stratified, systematic sampling with random start), among which 847 were successfully visited. The target sample size for assessment of accessibility was 50 pharmacies per drug, per district. The target sample size for potency assessment was 100 purchases each of oxytocin and methylergometrine across all districts. Successful drug purchases varied by state.

In Agra and Gorakhpur, 90%-100% of visits for each of the drugs resulted in a purchase. In Bagalkot and Hassan, only 29%-52% of visits for each drug resulted in a purchase. Regarding potency, the percent of active pharmaceutical ingredient was assessed using United States Pharmacopeia monograph #33 for both drugs; 193 and 188 ampoules of oxytocin and methylergometrine, respectively, were assessed. The percent of oxytocin ampoules outside manufacturer specification ranged from 33%-40% in Karnataka and from 22%-50% in Uttar Pradesh. In Bagalkot and Hassan, 96% and 100% of the methylergometrine ampoules were outside manufacturer specification, respectively. In Agra and Gorakhpur, 54% and 44% were outside manufacturer specification, respectively.

Private sector accessibility of uterotonic drugs in study districts in Karnataka warrants attention. Most importantly, interventions to assure quality oxytocin and particularly methylergometrine are needed in study districts in both states.

NEW AND NONOFFICIAL Drugs: valethamate bromide

PMID: 13664527 DOI:

Abstract

Observations on the symptomatic treatment of porphyria with valethamate bromide

R G KIGERPMID: 14455867 DOI: 10.1097/00007611-196202000-00012

Abstract

[Epidosin use in children]

H WILKEPMID: 13551739 DOI:

Abstract

[Effects of a new spasmolytic, epidosin, in obstretrics]

W SCHMIDTPMID: 13440464 DOI:

Abstract

[Experiences with muscle relaxant epidosin in obstetrics]

H U BECKPMID: 13358525 DOI: